4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c1-9(2)17-6-4-5-11(8-17)12-7-13(14)16-10(3)15-12/h7,9,11H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQGAJSJSMTNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine involves several steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the chloro and isopropylpiperidinyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the chloro group via halogenation reactions.
N-alkylation: Attachment of the isopropylpiperidinyl group through N-alkylation reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chloro group at position 4 undergoes substitution with nucleophiles such as amines, alkoxides, and boronic acids.
Key Findings :
-
Suzuki couplings proceed efficiently under palladium catalysis (e.g., Pd(PPh₃)₄) with aryl/heteroaryl boronic esters, enabling aryl/heteroaryl introduction at position 4 .
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Secondary amines (e.g., piperazine) react via SNAr, facilitated by the electron-deficient pyrimidine ring .
Functionalization of the Piperidine Moiety
The 1-isopropylpiperidin-3-yl group undergoes alkylation, acylation, and oxidation.
Key Findings :
-
Alkylation : The tertiary amine in the piperidine ring reacts with alkyl halides to form quaternary ammonium salts .
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Acylation : Acetyl chloride modifies the piperidine nitrogen under mild conditions .
Reductive Dechlorination
The chlorine atom can be replaced via catalytic hydrogenation.
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C | Ethanol, RT | 6-(1-Isopropylpiperidin-3-yl)-2,4-dimethylpyrimidine | 90% |
Mechanistic Insight :
-
Palladium-catalyzed hydrogenolysis selectively removes the chlorine without affecting other substituents .
Cross-Coupling Reactions
The methyl group at position 2 participates in radical-mediated functionalization.
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | – | 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-(bromomethyl)pyrimidine | 55% |
Applications :
-
Bromination enables further derivatization (e.g., Suzuki coupling, nucleophilic substitution) at the methyl position .
Complexation with Metal Catalysts
The pyrimidine nitrogen and piperidine lone pairs enable coordination with transition metals.
| Reaction Type | Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|---|
| Zirconium Complexation | ZrCl₄, THF | – | Zr(IV)-pyrimidine complex | Catalytic cyclization |
Significance :
Scientific Research Applications
Medicinal Chemistry
4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine serves as a crucial building block in the synthesis of various therapeutic agents. Its structural characteristics allow it to be modified for enhanced biological activity. Research has focused on its potential as a precursor for drugs targeting neurological disorders, given its piperidine moiety, which is common in many CNS-active compounds.
Biological Studies
The compound has been investigated for its interactions with biological targets, particularly enzymes and receptors involved in neurotransmission and signaling pathways. Studies suggest that it may exhibit pharmacological activities such as:
- Inhibition of specific enzymes: Potentially affecting metabolic pathways.
- Modulation of receptor activity: Influencing neurotransmitter systems.
Chemical Biology
In chemical biology, this compound is utilized to understand mechanisms of action within cellular processes. Its ability to bind selectively to certain molecular targets makes it a valuable tool for probing biological functions and pathways.
Case Study 1: Neuropharmacological Effects
In a study investigating the neuropharmacological effects of pyrimidine derivatives, this compound was shown to modulate dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.
Case Study 2: Enzyme Inhibition
Research published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic syndrome pathways, highlighting its potential utility in developing treatments for obesity and diabetes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Structural and Chemical Profile
Molecular Formula : C₁₃H₁₉ClN₄
Molecular Weight : 278.77 g/mol
Key Features :
- Chloro group (C4) : Enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Methyl group (C2) : Contributes to lipophilicity and steric hindrance.
Comparison with Analogous Pyrimidine Derivatives
The compound’s structural and functional attributes are compared to similar pyrimidines below (Table 1), with similarity scores derived from topological and electronic descriptor analyses .
Table 1: Structural Comparison of Analogous Pyrimidine Derivatives
Key Differences and Implications:
Steric and Conformational Effects :
- The i-Pr group at C6 in [4595-69-1] introduces steric bulk at a different position (C2 vs. C6), altering molecular geometry and interaction profiles .
Reactivity :
- Dichloro derivatives like [5600-21-5] exhibit higher electrophilicity at C2 and C4, enabling multi-site reactivity but increasing toxicity risks .
Research Findings and Implications
NMR Spectral Analysis
Comparative NMR studies (e.g., δH chemical shifts) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical environments. For example, the piperidinyl-isopropyl group in the target compound induces upfield shifts in region A due to electron-donating effects, unlike the phenyl group in [73576-33-7] .
Molecular Descriptor Analysis
Van der Waals and electronic descriptors indicate that the target compound’s piperidinyl group increases polar surface area (PSA) by ~20 Ų compared to [4595-69-1], enhancing solubility and bioavailability .
Lumping Strategy in QSAR
Compounds with similarity scores >0.75 (e.g., [73576-33-7], [26032-72-4]) are often grouped in QSAR models, as their shared chloro-methyl-pyrimidine core predicts analogous physicochemical behaviors .
Biological Activity
Overview
4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and an isopropylpiperidin-3-yl substituent, making it a subject of interest for various pharmacological studies.
- IUPAC Name : 4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-3-yl)pyrimidine
- Molecular Formula : CHClN
- Molecular Weight : 253.78 g/mol
- CAS Number : 1316225-88-3
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact mechanism may vary depending on the target, but it often involves inhibition or activation of key proteins involved in cellular signaling.
Pharmacological Studies
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this pyrimidine derivative may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- CNS Activity : Given the presence of the piperidine moiety, there is potential for neuropharmacological effects. Studies are ongoing to evaluate its efficacy in models of anxiety and depression.
- Antitumor Potential : Some research indicates that this compound may inhibit cancer cell proliferation, warranting further exploration in oncology.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 4-Chloro-6-(1-methylpiperidin-3-yl)-2-methylpyrimidine | Similar core structure with methyl substitution | Antimicrobial, CNS effects |
| 4-Chloro-6-(1-propylpiperidin-3-yl)-2-methylpyrimidine | Propyl substitution influences activity | Potential antitumor activity |
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.
Case Study 2: Neuropharmacological Assessment
In preclinical trials assessing the compound's effects on anxiety-like behaviors in rodent models, results showed a reduction in anxiety indicators when administered at specific dosages. This suggests a potential application in treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine in laboratory settings?
- Answer : Strict adherence to PPE (protective eyewear, gloves, lab coats, and masks) is mandatory. Use fume hoods or gloveboxes for volatile or toxic intermediates. Post-experiment waste must be segregated and processed by certified hazardous waste disposal services. Avoid skin contact and inhalation by using closed systems for transfers. Cross-contamination can be minimized with filter tips and dedicated equipment .
Q. How can researchers confirm the structural identity of this compound during synthesis?
- Answer : Combine spectroscopic techniques:
- FTIR/Raman : Identify functional groups (e.g., pyrimidine ring vibrations, C-Cl stretches).
- NMR : Assign protons and carbons (e.g., isopropyl group splitting in H-NMR, chlorine substitution patterns in C-NMR).
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
Cross-validate with computational methods (e.g., B3LYP/6-311++G**) for vibrational and electronic structure predictions .
Q. What synthetic routes are feasible for introducing the 1-isopropylpiperidin-3-yl moiety into the pyrimidine core?
- Answer :
- Nucleophilic Substitution : React 4,6-dichloro-2-methylpyrimidine with 1-isopropylpiperidin-3-amine under basic conditions (e.g., KCO in DMF at 80°C).
- Cross-Coupling : Use Buchwald-Hartwig amination with a palladium catalyst to attach the piperidine derivative.
Monitor reaction progress via TLC or HPLC and purify via column chromatography .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/cc-pVTZ) to:
- Predict transition states for nucleophilic substitution or coupling reactions.
- Calculate Gibbs free energy profiles to identify optimal temperatures and catalysts.
- Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Validate with experimental yields .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer :
- Dynamic NMR : Resolve conformational equilibria (e.g., piperidine ring puckering) by varying temperatures.
- 2D NMR (COSY, NOESY) : Assign overlapping signals and verify spatial proximity of substituents.
- X-ray Crystallography : Resolve ambiguities by determining crystal structure, as demonstrated for analogous pyrimidines .
Q. How does steric hindrance from the 1-isopropylpiperidin-3-yl group influence reactivity in further functionalization?
- Answer :
- Kinetic Studies : Compare reaction rates with/without the bulky substituent (e.g., Suzuki-Miyaura coupling at the 4-chloro position).
- Molecular Dynamics Simulations : Visualize steric clashes during ligand-catalyst interactions.
- Protecting Groups : Temporarily mask the piperidine nitrogen to reduce steric interference during electrophilic substitutions .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Answer :
- HPLC-MS/MS : Detect low-abundance byproducts (e.g., dechlorinated or oxidized derivatives) with high sensitivity.
- Isotopic Labeling : Use C/N-labeled precursors to track impurity origins.
- Forced Degradation Studies : Expose the compound to heat/light/acidity to identify stability-linked impurities .
Methodological Notes
- Safety Compliance : Follow GHS guidelines for hazard communication (e.g., H303/H313/H333 codes) .
- Data Validation : Cross-reference experimental results with PubChem or crystallographic databases for structural accuracy .
- Ethical Synthesis : Prioritize atom-economical routes and green solvents to align with sustainable chemistry principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
